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Compound of Interest

Compound Name: Defluoro Aprepitant

CAS No.: 170729-76-7

Cat. No.: B601781 Get Quote

Abstract & Scope
This Application Note details the de novo synthesis and qualification of Desfluoro Aprepitant (5-

{[(2R,3S)-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-phenylmorpholin-4-yl]methyl}-2,4-

dihydro-3H-1,2,4-triazol-3-one).

In the context of ICH Q3A(R2) impurity profiling, "Defluoro Aprepitant" typically refers to the

Desfluoro analog where the fluorine atom on the pendant phenyl ring is replaced by hydrogen.

This impurity arises primarily from the contamination of the starting material (4-

fluorobenzaldehyde) with benzaldehyde.

Critical Utility:

HPLC Retention Time Marker: Essential for system suitability testing in the USP/EP

monographs.

Response Factor Calculation: Required for accurate quantification of impurities >0.10%

(Reporting Threshold).

Process Validation: Verifying the purging capability of the commercial manufacturing

process.
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Structural Comparison
The structural difference is subtle but chromatographically significant. The loss of the fluorine

atom increases the lipophilicity slightly and alters the electron density of the aromatic ring,

affecting the pKa of the morpholine nitrogen.

Feature Aprepitant (API)
Desfluoro Aprepitant
(Impurity)

CAS 170729-80-3 170729-76-7

Formula C₂₃H₂₁F₇N₄O₃ C₂₃H₂₂F₆N₄O₃

MW 534.43 g/mol 516.44 g/mol

Key Moiety 4-Fluoro-3-methylphenyl Phenyl (No Fluorine)

Origin Target Product
Starting Material Impurity

(Benzaldehyde)

Synthetic Strategy: The "Intentional Contaminant" Route
Attempting to isolate this impurity from forced degradation studies is inefficient due to low yields

and complex co-elution. The Gold Standard method for reference standard preparation is de

novo synthesis using the non-fluorinated starting material.

We will adapt the standard Merck process (Cameron et al.) but substitute Benzaldehyde for 4-

Fluorobenzaldehyde in the initial imine formation.

Detailed Synthesis Protocol
Phase 1: Morpholine Core Construction
Objective: Create the (2R,3S)-3-phenylmorpholine core.

Reagents:

(R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol (Chiral Alcohol)

Benzaldehyde (Critical Substitution)
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N-Benzylglycine (or equivalent amino acid derivative)

Boron Trifluoride Etherate (BF₃·OEt₂) - Lewis Acid Catalyst

Workflow:

Imine Formation: React Benzaldehyde with N-Benzylglycine to form the imine intermediate.

Coupling: React the imine with the Chiral Alcohol in the presence of BF₃·OEt₂. This

diastereoselective reaction establishes the (2R,3S) stereochemistry.

Cyclization: Treat the resulting linear intermediate with base (e.g., KOtBu) to close the

morpholine ring.

Debenzylation: Hydrogenation (Pd/C, H₂) to remove the N-benzyl protecting group, yielding

the free secondary amine.

Phase 2: Side Chain Attachment
Objective: Attach the triazolinone moiety.

Reagents:

3-Chloromethyl-1,2,4-triazolin-5-one[1]

N,N-Diisopropylethylamine (DIPEA)

Acetonitrile (ACN)

Step-by-Step:

Dissolve the Phase 1 morpholine intermediate (1.0 eq) in ACN.

Add DIPEA (2.5 eq) and cool to 0°C.

Slowly add 3-Chloromethyl-1,2,4-triazolin-5-one (1.1 eq) to prevent over-alkylation.

Warm to RT and stir for 12 hours. Monitor by HPLC (Target: <1% unreacted amine).
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Quench: Add water/ethyl acetate. Wash organic layer with brine.

Phase 3: Purification (The Reference Standard Grade)
For a Primary Reference Standard, purity must exceed 99.5%.

Flash Chromatography:

Stationary Phase: Silica Gel (230-400 mesh).

Mobile Phase: DCM:MeOH (95:5 to 90:10 gradient).

Note: The Desfluoro analog is slightly less polar than Aprepitant.

Recrystallization:

Solvent: Isopropyl Acetate / Heptane (1:3).

Heat to reflux, filter hot (to remove insolubles), and cool slowly to 4°C.

Isolate crystals via vacuum filtration.

Visualization: Synthesis & Logic
Figure 1: Synthesis Workflow
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START: Benzaldehyde
(Non-Fluorinated Precursor)

Step 1: Imine Formation
(+ N-Benzylglycine)

Step 2: Stereoselective Coupling
(+ Chiral Alcohol, BF3·OEt2)

Intermediate:
(2R,3S)-3-phenylmorpholine core

Step 3: Alkylation
(+ Chloromethyl-triazolinone)

Crude Desfluoro Aprepitant

Purification:
Flash Chrom. + Recrystallization

FINAL: Desfluoro Aprepitant
Ref Std (>99.5%)

Click to download full resolution via product page

Caption: Retrosynthetic pathway for Desfluoro Aprepitant, utilizing Benzaldehyde to introduce

the specific impurity structure.
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Characterization & Validation Protocols
To certify the material as a Reference Standard, you must prove its structure and purity

unequivocally.

The "Smoking Gun": 19F-NMR Spectroscopy
This is the most definitive test. Aprepitant has two distinct Fluorine environments. The

Desfluoro impurity has only one.

Aprepitant Spectrum:

Signal A: ~ -62 ppm (6F, -CF₃ groups).

Signal B: ~ -115 ppm (1F, Ar-F on the morpholine ring).

Desfluoro Aprepitant Spectrum:

Signal A: ~ -62 ppm (6F, -CF₃ groups).

Signal B: ABSENT.

Protocol: Dissolve 10 mg in DMSO-d6. Acquire 19F spectrum (proton decoupled). The absence

of the signal at -115 ppm confirms the success of the synthesis.

Mass Spectrometry (LC-MS)
Method: ESI Positive Mode.[2]

Aprepitant [M+H]+: 535.4 m/z.

Desfluoro [M+H]+: 517.4 m/z.

Criteria: Observed mass must be 517.4 ± 0.5 Da. The isotopic pattern should match the

simulation for C₂₃H₂₂F₆N₄O₃.

HPLC Purity & Assay (Mass Balance)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.researchgate.net/publication/8376776_Simultaneous_determination_of_Aprepitant_and_two_metabolites_in_human_plasma_by_high-performance_liquid_chromatography_with_tandem_mass_spectrometric_detection
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Do not rely on "Area %" alone for a reference standard. You must calculate the Potency

(Assay).

Formula:

HPLC Conditions:

Column: C18 (e.g., Waters Symmetry or Zorbax SB-C18), 250 x 4.6 mm, 5 µm.

Mobile Phase A: 0.1% H₃PO₄ in Water.

Mobile Phase B: Acetonitrile.[2]

Gradient: 40% B to 80% B over 20 mins.

Detection: UV @ 210 nm.[3]

TGA/LOD: Measure volatiles/water content (typically <0.5% for this crystalline solid).

Storage & Stability
Hygroscopicity: Desfluoro Aprepitant is generally non-hygroscopic, similar to the API, but

should be stored in a desiccator.

Storage: -20°C (Long term). Ambient (Short term usage).

Figure 2: Qualification Decision Tree
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Structural Confirmation

Purity AssignmentSynthesized
Sample

19F-NMR
(Confirm Loss of F)

LC-MS
(Mass 517.4)

HPLC Purity
(>99.5%)

TGA/ROI
(Volatiles/Ash)

Generate CoA
(Primary Std)

Pass

Pass

Calc. Assay

Correction
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Caption: Logic flow for certifying the synthesized material as a Primary Reference Standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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